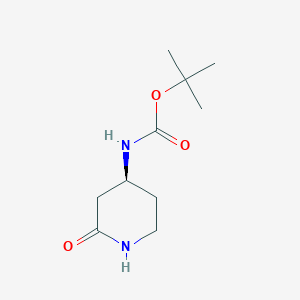

(S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4S)-2-oxopiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWJRRPTGQQFDP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-2-oxopiperidine-4-amine under basic conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate adjustments in reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields amine derivatives .

Scientific Research Applications

(S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate has several scientific research applications:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from reacting under certain conditions. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate with structurally related compounds, highlighting key differences in substituents, stereochemistry, and applications:

Key Differences and Implications

Core Heterocycle Modifications :

- The 2-oxopiperidine core in the target compound contrasts with the 6-oxopiperidine isomer (CAS: 172913-96-1), which shifts hydrogen-bonding interactions and alters metabolic pathways .

- The oxane-piperidine fused ring in CAS 1909305-06-1 introduces conformational constraints, enhancing binding specificity in neurological targets .

Substituent Effects: Bromothiophene in CAS 901781 enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound . Branched acyl groups (e.g., 3-methylbutanoyl in CAS 1286272-99-8) increase lipophilicity, improving membrane permeability in antibacterial agents .

Stereochemical Influence :

Physicochemical and Pharmacokinetic Properties

Biological Activity

(S)-tert-Butyl (2-oxopiperidin-4-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for drug development, supported by relevant research findings.

- Molecular Formula : C10H18N2O3

- Molecular Weight : 202.26 g/mol

- CAS Number : 1055049-80-3

This compound acts primarily through interactions with various enzymes and receptors. Its structural characteristics allow it to serve as a competitive inhibitor for enzymes such as proteases and hydrolases, which are crucial in metabolic pathways. The compound's carbamate group facilitates hydrogen bonding with amino acid residues in enzyme active sites, influencing enzyme activity and stability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.

- Cell Signaling Modulation : The compound has been shown to influence signaling pathways, particularly those involving protein kinases and phosphatases, which are vital for cellular proliferation and apoptosis.

- Potential Agonist Activity : Preliminary studies suggest that it may act as an agonist for formyl peptide receptors, which are implicated in inflammatory responses and immune regulation.

Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited the activity of serine proteases. The inhibition was quantified using kinetic assays, revealing a significant reduction in enzyme activity at micromolar concentrations.

Study 2: Cellular Effects

In vitro experiments showed that treatment with this compound led to decreased phosphorylation of specific signaling proteins in cancer cell lines, indicating its potential role in modulating cancer cell growth and survival pathways. This was evidenced by changes in gene expression profiles following exposure to the compound.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of piperidine derivatives. Its stability under physiological conditions enhances its potential as a therapeutic agent .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate | Similar piperidine structure but different ketone position | Potentially different biological activity |

| Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Contains a pyridine ring instead of piperidine | Exhibits distinct chemical reactivity |

| Tert-butyl (2-hydroxyphenyl)carbamate | Features a phenolic group instead of a piperidine ring | Different interaction profile due to hydroxyl group |

The unique stereochemistry of this compound may confer distinct biological activities compared to its enantiomer or similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-tert-butyl (2-oxopiperidin-4-yl)carbamate, and how do reaction conditions influence enantiomeric purity?

- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a piperidinone scaffold. For example, analogous compounds (e.g., tert-butyl carbamates in ) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Key steps:

- Step 1 : Activation of the piperidin-4-amine nitrogen using Boc anhydride in dichloromethane (DCM) at 0–25°C.

- Step 2 : Oxidation of the piperidine ring to form the 2-oxo derivative, often using mild oxidizing agents like Dess-Martin periodinane to avoid over-oxidation .

- Critical Parameters :

- Temperature control during Boc protection to minimize racemization.

- Solvent choice (e.g., DCM vs. THF) impacts reaction kinetics and byproduct formation.

- Data Analysis : Enantiomeric excess (ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement ( ) and ORTEP-3 for visualization ( ).

- Spectroscopy : H/C NMR in DMSO-d6 to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and piperidinone carbonyl (δ ~170 ppm in C).

- Example Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR (400 MHz, DMSO-d6) | 1.39 ppm (s, 9H, Boc), 3.45–3.60 ppm (m, 2H, piperidinyl) | |

| X-ray (SHELXL) | R-factor < 0.05, CCDC deposition number |

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis, and what analytical methods resolve conflicting ee data?

- Methodology :

- Stereocontrol : Use low-temperature (-20°C) Boc protection with chiral auxiliaries (e.g., Evans’ oxazolidinones) to preserve the (S)-configuration .

- Contradiction Analysis : If chiral HPLC and polarimetry yield conflicting ee values:

- Re-run HPLC with alternative mobile phases (e.g., hexane:isopropanol).

- Validate via Mosher’s ester derivatization for absolute configuration .

- Case Study : In , (S)-enantiomer-specific safety data highlight the need for rigorous ee validation to avoid toxicity discrepancies.

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without destabilizing the Boc group?

- Methodology :

- Co-solvent Systems : Use DMSO:water (10:90 v/v) with sonication. Avoid polar aprotic solvents (e.g., DMF) that may hydrolyze the carbamate.

- Surfactants : Polysorbate-80 (0.1% w/v) enhances solubility in PBS (pH 7.4) .

- Data Table : Solubility Screening Results

| Solvent | Concentration (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 50 | Stable |

| Ethanol | 12 | Partial precipitation |

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G* level to model transition states for Boc deprotection under acidic conditions (e.g., TFA).

- Docking Studies : Analyze interactions with biological targets (e.g., proteases) using AutoDock Vina .

- Key Insight : The 2-oxopiperidinyl ring’s electron-withdrawing effect accelerates carbamate cleavage compared to non-oxidized analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported hazard classifications: How to reconcile safety protocols?

- Analysis : While and classify similar carbamates as non-hazardous, specifies stricter handling for the (S)-enantiomer.

- Resolution : Assume worst-case precautions:

- Use fume hoods for synthesis.

- Store at 2–8°C under nitrogen to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.